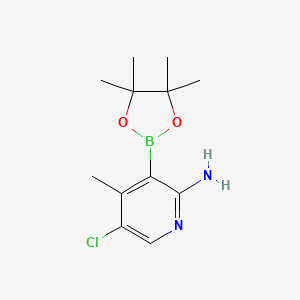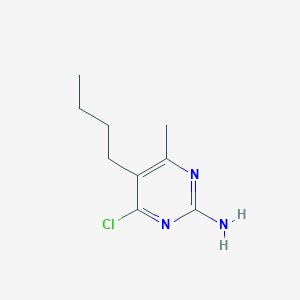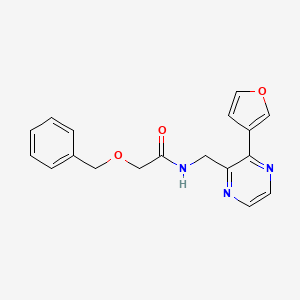
2-(benzyloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound that features a benzyloxy group, a furan ring, and a pyrazine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide typically involves multiple steps:
-
Formation of the Benzyloxy Group:
- Starting with benzyl alcohol, the benzyloxy group can be introduced via a Williamson ether synthesis, reacting benzyl alcohol with an appropriate alkyl halide under basic conditions.
-
Synthesis of the Pyrazine Moiety:
- The pyrazine ring can be synthesized through a condensation reaction involving 1,2-diketones and diamines under acidic conditions.
-
Coupling of the Furan Ring:
- The furan ring can be introduced via a Friedel-Crafts acylation reaction, where furan reacts with an acyl chloride in the presence of a Lewis acid catalyst.
-
Final Coupling Reaction:
- The final step involves coupling the benzyloxy group, the pyrazine moiety, and the furan ring through an amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.
Reduction: The nitro groups on the pyrazine ring can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products:
Oxidation: Furanones or carboxylic acids.
Reduction: Amines or reduced pyrazine derivatives.
Substitution: Various substituted benzyloxy derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a bioactive molecule in drug discovery.
- Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine:
- Potential applications in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
- Explored for its antimicrobial and anticancer properties.
Industry:
- Potential use in the development of new materials with specific electronic or optical properties.
- Studied for its potential as a precursor in the synthesis of polymers or other advanced materials.
作用機序
The mechanism of action of 2-(benzyloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access and inhibiting its activity.
Receptor Modulation: Interacting with cell surface receptors to alter signal transduction pathways.
類似化合物との比較
2-(Benzyloxy)-N-(pyrazin-2-ylmethyl)acetamide: Lacks the furan ring, which may affect its reactivity and biological activity.
2-(Benzyloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)propionamide: Similar structure but with a propionamide group instead of an acetamide group, which could influence its chemical properties and applications.
Uniqueness:
- The presence of both the furan ring and the pyrazine moiety in 2-(benzyloxy)-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)acetamide provides a unique combination of electronic and steric properties, making it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-2-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-17(13-24-11-14-4-2-1-3-5-14)21-10-16-18(20-8-7-19-16)15-6-9-23-12-15/h1-9,12H,10-11,13H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYQXMASFXLZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
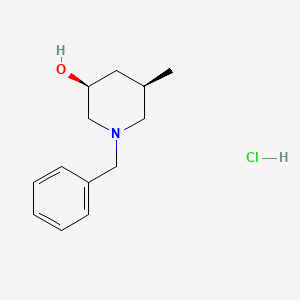
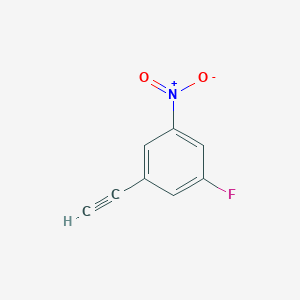
![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-octadecyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2927881.png)
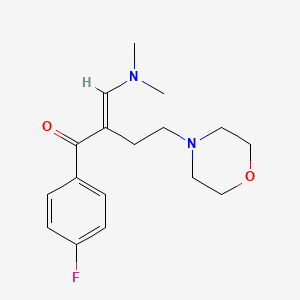
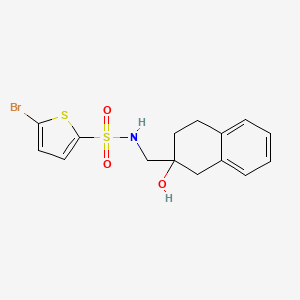
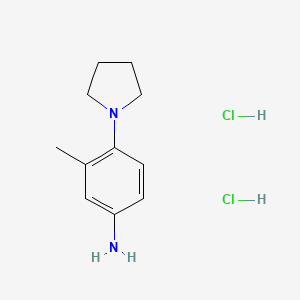

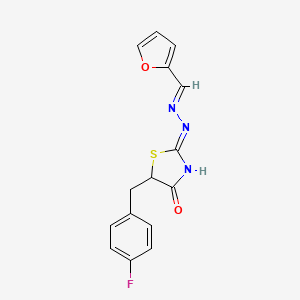
![2-[1-(2H-Benzotriazole-5-carbonyl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2927887.png)
![[1-(Trifluoromethyl)cyclohexyl]methanamine;hydrochloride](/img/structure/B2927889.png)
![1-[3-(4-fluorophenyl)azepane-1-carbonyl]-3-methanesulfonylimidazolidin-2-one](/img/structure/B2927891.png)
![8-{[1-(2-Phenylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2927893.png)
